2-Methylallylmagnesium chloride

Catalog No.
S3330744
CAS No.
5674-01-1
M.F
C4H7ClMg
M. Wt
114.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylallylmagnesium chloride

CAS Number

5674-01-1

Product Name

2-Methylallylmagnesium chloride

IUPAC Name

magnesium;2-methanidylprop-1-ene;chloride

Molecular Formula

C4H7ClMg

Molecular Weight

114.86 g/mol

InChI

InChI=1S/C4H7.ClH.Mg/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1

InChI Key

VBBBKPRFPDSTNT-UHFFFAOYSA-M

SMILES

CC(=C)[CH2-].[Mg+2].[Cl-]

Canonical SMILES

CC(=C)[CH2-].[Mg+2].[Cl-]

Synthesis of Complex Molecules

-Methylallylmagnesium chloride acts as a nucleophile due to the negative charge density on the carbon atom adjacent to the magnesium. This nucleophilic character allows it to react with various carbonyl compounds (compounds containing a carbon-oxygen double bond, C=O) to form new carbon-carbon bonds. This reaction is the foundation for the synthesis of various complex organic molecules, including:

  • Natural Products

    Scientists have employed 2-Methylallylmagnesium chloride for the synthesis of natural products like (-)-aplysin, a bioactive compound found in some marine sponges [].

  • Pharmaceuticals

    The reagent plays a role in the synthesis of pharmaceuticals like acutumine, a potential anti-cancer agent [].

2-Methylallylmagnesium chloride is an organomagnesium compound with the chemical formula C₄H₇ClMg. It is classified as a Grignard reagent, which are widely utilized in organic synthesis due to their nucleophilic properties. This compound features a branched alkyl chain, providing unique reactivity compared to linear Grignard reagents. In its pure form, 2-methylallylmagnesium chloride appears as a colorless or pale yellow liquid and is typically stored in a tetrahydrofuran solution to maintain stability and prevent hydrolysis .

, particularly nucleophilic additions. It reacts with carbonyl compounds such as aldehydes and ketones to form alcohols after hydrolysis. For instance, when reacting with esters, it can yield tertiary alcohols through a two-step process involving nucleophilic attack and subsequent hydrolysis . Additionally, it can engage in coupling reactions with electrophiles, making it versatile for synthesizing complex organic molecules.

The synthesis of 2-methylallylmagnesium chloride typically involves the reaction of magnesium metal with 2-methylallyl chloride in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The general reaction can be represented as follows:

Mg+C4H7ClC4H7MgCl\text{Mg}+\text{C}_4\text{H}_7\text{Cl}\rightarrow \text{C}_4\text{H}_7\text{MgCl}

This process requires careful control of moisture to prevent the formation of byproducts due to hydrolysis. The resulting solution is usually concentrated to achieve the desired molarity for further applications .

2-Methylallylmagnesium chloride serves various applications in organic synthesis. Its primary use is as a nucleophile in the formation of alcohols from carbonyl compounds. It has also been employed in the synthesis of complex natural products and pharmaceuticals, including:

  • Aplysin: A compound derived from marine sponges known for its potential medicinal properties.
  • Acutumine: A bioactive compound investigated for various therapeutic effects.
  • Dimedol: An organic compound used in flavoring and fragrance industries .

Several compounds share similarities with 2-methylallylmagnesium chloride, particularly within the class of Grignard reagents. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Features
2-Methylallylmagnesium chlorideC₄H₇ClMgBranched alkyl chain; versatile nucleophile
Ethylmagnesium bromideC₂H₅MgBrLinear structure; commonly used for nucleophilic additions
Isobutylmagnesium chlorideC₄H₉ClMgBranched structure; used similarly but less reactive than 2-methylallyl
Phenylmagnesium bromideC₆H₅MgBrAromatic ring; used in coupling reactions

The branched structure of 2-methylallylmagnesium chloride provides distinct reactivity patterns compared to its linear counterparts, making it particularly useful in synthesizing complex organic molecules where steric hindrance plays a role in selectivity during reactions .

Steric Effects of Methyl Substituent on Transition States

The methyl group at the γ-position creates a 1,3-diaxial interaction with approaching electrophiles, increasing the activation energy for nucleophilic attack by 12–15 kJ/mol compared to allylmagnesium chloride [1]. Infrared spectroscopy data shows a 27 cm⁻¹ bathochromic shift in the C-Cl stretching frequency of 3-chloro-2-methylpropene upon Grignard formation, indicating reduced electron density at the reactive α-carbon due to steric inhibition of resonance [1]. This electronic modulation explains the 52–72% selectivity range for Grignard formation across different concentrations (Table 12–13) [1].

Batch reactions at 0.5 mol/L exhibit 64% selectivity with fine magnesium turnings versus 52% with coarse particulates, demonstrating how reagent-surface interactions mitigate steric effects [1]. The Wurtz coupling byproduct increases from 3% to 28% when concentration escalates to 2.0 mol/L, as crowding promotes magnesium-halide exchange pathways [1].

Comparative Reactivity with Allylic vs. Propargylic Electrophiles

2-Methylallylmagnesium chloride shows 3.8× faster kinetics with allylic bromides than propargylic chlorides in THF at 15°C, attributable to the orbital alignment mismatch between the nucleophile’s sp³-hybridized carbon and propargyl sp-hybridized electrophiles [1]. The methyl group’s +I effect raises the HOMO energy of the Grignard reagent by 0.7 eV compared to phenylmagnesium chloride, enhancing its nucleophilicity toward electron-deficient allylic systems [2] [3].

Competition experiments reveal a 68:32 product ratio when reacting with equimolar cinnamaldehyde and propargyl aldehyde, confirming the kinetic preference for allylic substrates [1]. Transition state calculations show a 0.3 Å longer forming bond length in propargylic adducts, indicating later transition states with higher activation barriers [3].

Cross-Coupling Reaction Dynamics

Transmetalation Processes in Transition Metal Catalysis

The Schlenk equilibrium generates 28–42% MgCl₂ and R₂Mg species in THF solutions, as evidenced by ebullioscopic measurements showing 1.8–2.4 association factors [3]. These magnesium dichloride domains act as Lewis acidic sites that pre-coordinate palladium catalysts, reducing the activation energy for transmetalation by 18 kJ/mol [3]. Kinetic isotope experiments (kH/kD = 1.2) suggest rate-determining magnesium-to-palladium transfer rather than oxidative addition [3].

In Suzuki-Miyaura couplings, the reaction rate increases 3-fold when using micro annular gear pumps instead of syringe pumps, attributed to improved mass transfer of the Grignard reagent’s dimeric species [1]. The magnesium chloride byproduct forms a 6-membered transition state during transmetalation, as shown by DFT calculations with a 0.98 Å Mg-Pd distance [3].

Role of Magnesium Coordination in Oxidative Addition Steps

Tetrahydrofuran solvent molecules create a trigonal bipyramidal geometry around magnesium, leaving one axial site open for substrate coordination [1]. This coordination vacancy enables simultaneous interaction with aryl halides and transition metals during oxidative addition. In Negishi couplings, the magnesium center stabilizes the η³-allyl palladium complex through d-orbital backdonation, lowering the transition state energy by 24 kJ/mol compared to non-coordinated systems [3].

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (97.5%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-19

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